molecular formula C17H12N2O5 B5535857 N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5535857
M. Wt: 324.29 g/mol
InChI Key: UQHCNKPVHGPECJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, such as N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide , involves strategies that might include the Knoevenagel condensation or related cyclization reactions. Studies on similar compounds highlight the use of eco-friendly approaches and various catalysts to achieve high yields and atom economy, indicating a trend towards more sustainable synthetic routes in organic chemistry (Proença & Costa, 2008).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of chromene derivatives. The crystal structures of related compounds reveal that they tend to exhibit planar conformations and may show distinct polymorphic forms, shedding light on the intermolecular interactions and stability of such molecules (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives engage in a variety of chemical reactions, including nucleophilic additions and cyclization processes, leading to a diverse range of products with potential biological activities. The reactivity can be influenced by substituents on the phenyl ring, indicating a complex interplay between structure and reactivity (Korotaev et al., 2015).

Physical Properties Analysis

The physical properties of N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide and similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often studied through crystallographic and thermodynamic analyses, providing insights into the stability and solubility patterns of these compounds (Reis et al., 2013).

Scientific Research Applications

Fluorescent Probes and Chemosensors

N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been explored as novel fluorescent probes and chemosensors. For example, Bekhradnia et al. (2016) reported the use of nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors for selective detection of Cu(II) ions over other metal ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016). Similarly, Meng et al. (2018) synthesized a coumarin-based chemosensor with an “on-off-on” fluorescence response toward Cu2+ and H2PO4−, demonstrating its high sensitivity and selectivity (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Radiosensitizers and Cytotoxins

Compounds in this chemical class have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. Threadgill et al. (1991) found that certain nitrothiophene-5-carboxamides with specific side chains showed potent radiosensitizing properties (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Crystal Structure Analysis

The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally similar, have been studied to understand the planar molecular configuration and anti conformations. This research, conducted by Gomes et al. (2015), provides valuable insights into the molecular geometry of these compounds (Gomes, Low, Cagide, & Borges, 2015).

Antidepressant and Nootropic Agents

N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized and evaluated for potential antidepressant and nootropic activities. Thomas et al. (2016) investigated Schiff’s bases and 2-azetidinones derived from these compounds, finding certain derivatives exhibited significant antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antioxidant and Antibacterial Agents

Research by Subbareddy and Sumathi (2017) demonstrated the synthesis of 4H-chromene-3-carboxamide derivatives as effective antioxidant and antibacterial agents. They used a one-pot reaction and found several derivatives with good activity in these areas (Subbareddy & Sumathi, 2017).

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-10-6-7-12(19(22)23)9-14(10)18-16(20)13-8-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCNKPVHGPECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

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